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Compound of Interest

Compound Name: Ravuconazole

Cat. No.: B1678830 Get Quote

Ravuconazole Drug-Drug Interaction Technical
Support Center
This technical support center provides researchers, scientists, and drug development

professionals with comprehensive troubleshooting guides and frequently asked questions

(FAQs) to mitigate potential drug-drug interactions (DDIs) with Ravuconazole.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Ravuconazole and how does it relate to

potential drug-drug interactions?

A1: Ravuconazole is a triazole antifungal agent that functions by inhibiting the fungal enzyme

lanosterol 14α-demethylase.[1][2] This enzyme is critical for the biosynthesis of ergosterol, an

essential component of the fungal cell membrane.[2] By disrupting ergosterol synthesis,

Ravuconazole compromises the integrity and function of the fungal cell membrane, leading to

fungal cell death.[2]

The potential for drug-drug interactions arises from Ravuconazole's effect on human drug-

metabolizing enzymes, particularly the Cytochrome P450 (CYP) system. Like many azole

antifungals, Ravuconazole can inhibit the activity of these enzymes, which may alter the

metabolism of co-administered drugs.
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Q2: Which Cytochrome P450 (CYP) isoforms are inhibited by Ravuconazole?

A2: In vitro studies have demonstrated that Ravuconazole has an inhibitory effect on several

CYP isoforms. The most significant inhibition is observed for CYP3A4.[3][4] Ravuconazole is

considered a moderate inhibitor of CYP3A in vivo.[3] Inhibition of other major CYPs, including

CYP1A2, CYP2C8, CYP2C9, CYP2C19, and CYP2D6, is considered to be minor.[3][4]

Q3: Does Ravuconazole interact with drug transporters like P-glycoprotein (P-gp)?

A3: In vitro data indicates that Ravuconazole can inhibit the efflux transporter P-glycoprotein

(P-gp) and the breast cancer resistance protein (BCRP).[3] However, clinical studies suggest

that the in vivo effects on P-gp, BCRP, organic anion transporting polypeptide (OATP) 1B1, and

OATP1B3 are not clinically relevant.[3][4]

Q4: What are the clinical implications of Ravuconazole's inhibitory effects?

A4: The primary clinical concern is the potential for increased plasma concentrations of co-

administered drugs that are substrates of CYP3A4. A clinical study involving the co-

administration of BFE1224 (a prodrug of Ravuconazole) with a cocktail of probe substrates

demonstrated an approximate threefold increase in the exposure of midazolam, a sensitive

CYP3A4 substrate.[3][4] Therefore, caution is advised when co-administering Ravuconazole
with CYP3A4 substrates, especially those with a narrow therapeutic index.

Q5: Are there drugs that can affect the concentration of Ravuconazole?

A5: Yes, certain medications can alter the absorption and serum concentration of

Ravuconazole. Drugs that decrease gastric acid, such as H2-receptor antagonists and proton

pump inhibitors, can potentially reduce the absorption of Ravuconazole, leading to lower

efficacy. Conversely, some drugs may increase its therapeutic efficacy, although specific

mechanisms are not fully elucidated.

Troubleshooting Guide for In Vitro DDI Studies
This guide addresses common issues encountered during in vitro experiments to assess the

drug-drug interaction potential of Ravuconazole.
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Issue Potential Cause Troubleshooting Steps

High variability in IC50 values

for CYP inhibition

Inconsistent incubation times

or temperatures.

Ensure precise timing and a

constant temperature of 37°C

for all incubations. Use a

temperature-controlled

incubator and a calibrated

timer.

Pipetting errors leading to

inaccurate concentrations.

Calibrate pipettes regularly.

Use reverse pipetting for

viscous solutions. Prepare

serial dilutions carefully and

use fresh stocks.

Variability in the activity of

human liver microsomes

(HLM) or recombinant CYP

enzymes.

Use HLM or enzymes from a

reputable supplier and from

the same lot number for a set

of experiments. Perform a pre-

study validation of enzyme

activity.

Unexpectedly low P-gp

inhibition observed

Low cell monolayer integrity

(e.g., in Caco-2 cell assays).

Measure the transepithelial

electrical resistance (TEER) of

the cell monolayer before and

after the experiment to ensure

its integrity.

Ravuconazole binding to

plasticware.

Use low-binding plates and

tubes. Pre-treat plates with a

blocking agent if necessary.

Sub-optimal concentration of

the P-gp probe substrate.

Optimize the concentration of

the probe substrate (e.g.,

digoxin, calcein-AM) to be in

the linear range of the

transporter's activity.

Precipitation of Ravuconazole

in the assay medium

Exceeding the aqueous

solubility of Ravuconazole.

Determine the kinetic solubility

of Ravuconazole in the assay

buffer. Use a concentration
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range that is below the

solubility limit. The use of a co-

solvent like DMSO should be

kept to a minimum and be

consistent across all wells.

Discrepancy between in vitro

and in vivo DDI results

In vitro systems lack the

complexity of the in vivo

environment (e.g., plasma

protein binding, competing

metabolic pathways).

Consider the high plasma

protein binding of

Ravuconazole (~98%) when

interpreting in vitro data.[5]

Use in vitro-in vivo

extrapolation (IVIVE) models to

better predict clinical

outcomes.

Quantitative Data Summary
The following tables summarize the in vitro inhibitory potency of Ravuconazole against various

CYP isoforms and drug transporters, as well as the results from a clinical drug-drug interaction

study.

Table 1: In Vitro Inhibition of Cytochrome P450 (CYP) Isoforms and Transporters by

Ravuconazole

Enzyme/Transporter Substrate IC50 (µM)

CYP2C8 Amodiaquine 2.69

CYP2C9 Tolbutamide 1.51

CYP2C19 S-mephenytoin 7.49

CYP3A Testosterone 2.28

CYP3A Midazolam 1.07

P-gp Digoxin 7.12

BCRP Prazosin 1.14

Data from Ishii et al., 2018[3]
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Table 2: Clinical Drug-Drug Interaction Study with BFE1224 (Ravuconazole Prodrug)

Probe Substrate
CYP/Transporter
Target

Geometric Mean
Ratio (GMR) of
AUC (with/without
BFE1224)

90% Confidence
Interval

Caffeine CYP1A2 1.05 0.98 - 1.12

Tolbutamide CYP2C9 1.16 1.08 - 1.24

Omeprazole CYP2C19 1.23 1.09 - 1.38

Dextromethorphan CYP2D6 1.12 1.01 - 1.24

Midazolam CYP3A 2.89 2.59 - 3.23

Digoxin P-gp 1.11 1.04 - 1.18

Rosuvastatin OATP1B1/3, BCRP 1.13 1.00 - 1.28

Repaglinide CYP2C8, OATP1B1 1.28 1.14 - 1.44

Data from Ishii et al.,

2018[3]

Experimental Protocols
1. In Vitro Cytochrome P450 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Ravuconazole
against specific CYP isoforms.

Materials:

Human liver microsomes (HLM) or recombinant human CYP enzymes.

CYP isoform-specific probe substrates (e.g., midazolam for CYP3A4, tolbutamide for

CYP2C9).

Ravuconazole stock solution (in DMSO).
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NADPH regenerating system.

Potassium phosphate buffer (pH 7.4).

LC-MS/MS system for metabolite quantification.

Methodology:

Prepare a series of Ravuconazole dilutions in the assay buffer.

In a 96-well plate, add HLM or recombinant enzymes, the probe substrate, and the

Ravuconazole dilution (or vehicle control).

Pre-incubate the plate at 37°C for 5-10 minutes.

Initiate the reaction by adding the NADPH regenerating system.

Incubate at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the

linear range.

Stop the reaction by adding a quenching solution (e.g., acetonitrile).

Centrifuge the plate to pellet the protein.

Analyze the supernatant for the formation of the specific metabolite using a validated LC-

MS/MS method.

Calculate the percent inhibition for each Ravuconazole concentration relative to the

vehicle control.

Plot the percent inhibition against the logarithm of Ravuconazole concentration and fit the

data to a four-parameter logistic equation to determine the IC50 value.

2. P-glycoprotein (P-gp) Inhibition Assay (Caco-2 Bidirectional Transport Assay)

Objective: To assess the potential of Ravuconazole to inhibit P-gp-mediated efflux.

Materials:
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Caco-2 cells cultured on permeable filter supports (e.g., Transwell™ plates).

P-gp probe substrate (e.g., digoxin).

Ravuconazole stock solution.

Hanks' Balanced Salt Solution (HBSS) with HEPES buffer.

LC-MS/MS system for substrate quantification.

Methodology:

Culture Caco-2 cells on permeable supports for 21-25 days to allow for differentiation and

formation of a polarized monolayer.

Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.

Wash the cell monolayers with pre-warmed HBSS.

For the apical-to-basolateral (A-to-B) transport study, add the P-gp substrate and

Ravuconazole (or vehicle) to the apical chamber and fresh HBSS to the basolateral

chamber.

For the basolateral-to-apical (B-to-A) transport study, add the P-gp substrate and

Ravuconazole (or vehicle) to the basolateral chamber and fresh HBSS to the apical

chamber.

Incubate the plates at 37°C with gentle shaking.

At specified time points, collect samples from the receiver chamber and replace with fresh

buffer.

Quantify the concentration of the P-gp substrate in the samples using LC-MS/MS.

Calculate the apparent permeability coefficient (Papp) for both directions.

The efflux ratio (ER) is calculated as Papp (B-to-A) / Papp (A-to-B). A significant reduction

in the ER in the presence of Ravuconazole indicates P-gp inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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